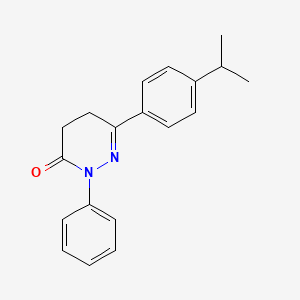
6-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-3(2H)-pyridazinone
Descripción general
Descripción
6-(4-isopropylphenyl)-2-phenyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound is also known as IPP or Isopropylphenylpyridazinone, and it belongs to the class of pyridazinone derivatives.
Mecanismo De Acción
The mechanism of action of IPP is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. IPP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
IPP has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. IPP has been found to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPP in lab experiments include its low toxicity, well-established synthesis method, and potential therapeutic properties. However, the limitations of using IPP in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on IPP, including:
1. Investigating its potential use in treating other neurological disorders such as multiple sclerosis and Huntington's disease.
2. Studying its potential use in treating inflammatory bowel disease.
3. Developing more efficient synthesis methods for IPP.
4. Investigating its potential use in combination with other drugs for enhanced therapeutic effects.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, IPP is a promising compound that has been extensively studied for its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
IPP has been studied for its potential use in various therapeutic applications, including as an anti-inflammatory agent, an analgesic, and an anti-tumor agent. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-phenyl-6-(4-propan-2-ylphenyl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(2)15-8-10-16(11-9-15)18-12-13-19(22)21(20-18)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMPJLPDPBKOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
![N-cyclohexyl-N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4109601.png)
![4-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B4109602.png)
![2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4109624.png)

![3,4-dichloro-N-{[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4109648.png)
![N-(3-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4109663.png)
![methyl 2-[6-bromo-3-(2-furoyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]-2-methylpropanoate](/img/structure/B4109664.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate](/img/structure/B4109670.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4109677.png)
![1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4109685.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4109688.png)
![2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4109690.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione](/img/structure/B4109701.png)